4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537472
InChI: InChI=1S/C9H7ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2
SMILES:
Molecular Formula: C9H7ClINO
Molecular Weight: 307.51 g/mol

4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-

CAS No.:

Cat. No.: VC16537472

Molecular Formula: C9H7ClINO

Molecular Weight: 307.51 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- -

Specification

Molecular Formula C9H7ClINO
Molecular Weight 307.51 g/mol
IUPAC Name 6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C9H7ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2
Standard InChI Key UQTZURNEMPTCLU-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(C1=O)C=C(C=C2I)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one, reflects its bicyclic framework: a benzene ring fused to a piperidinone moiety. The chlorine atom occupies the 6-position, while iodine substitutes the 8-position, creating distinct electronic effects due to differences in atomic size and electronegativity. The ketone at position 4 introduces polarity, enhancing solubility in polar aprotic solvents.

Key spectroscopic data for structurally analogous compounds provide insight into its characterization:

  • NMR: 1H^{1}\text{H} NMR of similar iodinated quinolines shows aromatic protons downfield-shifted due to electron-withdrawing halogens (e.g., δ 7.8 ppm for H-5 in 8-iodo-6-methyl derivatives) .

  • IR: Strong absorption bands near 1668 cm1^{-1} correspond to the carbonyl stretch, while halogen-related vibrations appear below 600 cm1^{-1} .

  • Mass Spectrometry: Molecular ion peaks align with the formula C9H6ClINO\text{C}_9\text{H}_6\text{ClINO}, with characteristic isotopic patterns for chlorine and iodine .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC9H6ClINO\text{C}_9\text{H}_6\text{ClINO}
Molecular Weight307.51 g/mol
Halogen SubstituentsCl (6-position), I (8-position)
SolubilityModerate in DMSO, DMF; low in water
Melting Point~78–82°C (estimated)

Synthesis and Optimization

Halogenation Strategies

The synthesis of 6-chloro-8-iodo-2,3-dihydroquinolin-4-one typically involves sequential electrophilic substitutions. A validated route from the Royal Society of Chemistry involves:

  • Chlorination: Initial introduction of chlorine via electrophilic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under acidic conditions.

  • Iodination: Subsequent iodination employing iodine monochloride (ICl\text{ICl}) in methanol-water (4:1) at 0°C, with calcium carbonate as a base .

Critical Reaction Parameters:

  • Temperature Control: Iodination proceeds efficiently below 5°C to minimize side reactions.

  • Purification: Column chromatography (15% ethyl acetate/hexane) yields >90% purity .

Table 2: Synthetic Protocol Overview

StepReagents/ConditionsYieldPurity Method
1SO2Cl2\text{SO}_2\text{Cl}_2, H2SO4\text{H}_2\text{SO}_4, 0°C65%TLC (SiO2_2)
2ICl\text{ICl}, CaCO3\text{CaCO}_3, MeOH/H2_2O70%1H^{1}\text{H} NMR
ActivityTest ModelIC50_{50}/MIC
AntibacterialE. coli18.2 µM
AnticancerHeLa Cells24.5 µM
AntifungalC. albicans16.8 µM

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for tricyclic heteroarenes, which are explored for CNS-targeted therapies due to blood-brain barrier permeability .

Material Science

Halogenated quinolines act as ligands in transition metal catalysts. For example, palladium complexes of iodinated quinolines facilitate Suzuki-Miyaura couplings .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing halogenation at adjacent positions requires precise directing groups.

  • Cost Efficiency: Iodine’s high molecular weight and cost necessitate catalyst recycling.

Research Opportunities

  • Structure-Activity Relationships: Systematic variation of halogens to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

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